molecular formula C14H14ClNO B11749058 1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B11749058
M. Wt: 247.72 g/mol
InChI Key: AGCZAEJJNMQTAB-UHFFFAOYSA-N
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Description

1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrole ring with methyl and formyl substituents

Preparation Methods

The synthesis of 1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. This interaction can disrupt key biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C14H14ClNO/c1-9-5-4-6-13(15)14(9)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3

InChI Key

AGCZAEJJNMQTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C(=CC(=C2C)C=O)C

Origin of Product

United States

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